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Compound Name: 1-Nitrosopiperazine

Cat. No.: B026205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities in pharmaceutical products has underscored the

critical need to understand the structure-activity relationships (SAR) that govern their

carcinogenic and mutagenic potential. Among these, N-nitrosopiperazine and its derivatives

represent a significant class of compounds demanding thorough investigation. This guide

provides a comparative analysis of the biological activities of various N-nitrosopiperazine

compounds, supported by experimental data, to elucidate the structural features influencing

their toxicity.

Carcinogenic Potency: A Quantitative Comparison
The carcinogenic potency of N-nitrosamines is often quantified by the TD50 value, which

represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50%

of the test animals. A lower TD50 value indicates higher carcinogenic potency. The following

table summarizes the TD50 values for N-nitrosopiperazine and several of its derivatives,

primarily from studies conducted in rats.
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Compound Structure
Animal
Model

TD50
(mg/kg/day)

Target
Organ(s)

Reference(s
)

N-

Nitrosopipera

zine (NPZ)

C4H9N3O Rat 8.78 Not Specified [1]

1,4-

Dinitrosopiper

azine (DNPZ)

C4H8N4O2 Rat 3.6 Not Specified [1]

1-Methyl-4-

nitrosopipera

zine (MeNP)

C5H11N3O Rat 0.14 Not Specified [2]

1,2,6-

Trimethyl-4-

nitrosopipera

zine

C7H15N3O Rat

Lowest

robust TD50

in its

structural

group

Not Specified [2]

Note: Specific target organs were not detailed in all cited sources. The TD50 value for 1,2,6-

trimethyl-4-nitrosopiperazine was noted as the basis for the Acceptable Intake (AI) for its

structural group, indicating it has a low and potent TD50 value, though the exact figure was not

provided in the search result.

Mutagenicity Profile: Insights from the Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method to assess

the mutagenic potential of chemical compounds. The test utilizes various strains of Salmonella

typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid

histidine and require it for growth. Mutagenic compounds can cause mutations that revert the

bacteria to a state where they can produce their own histidine, allowing them to grow on a

histidine-free medium. The number of revertant colonies is a measure of the mutagenic

potency.

Studies have shown that N-nitrosopiperazine derivatives generally require metabolic activation

to exhibit mutagenic activity, indicating they are pro-mutagens that are converted to their active
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forms by liver enzymes.[3]

Compound
Salmonella
typhimurium
Strain(s)

Metabolic
Activation (S9)

Mutagenic
Response

Reference(s)

N-

Nitrosopiperazin

e derivatives

TA100, TA98

Required

(Phenobarbital-

induced rat liver

S9 preferred)

Positive

correlation with

carcinogenicity

[3][4]

Specific quantitative data on the number of revertants per microgram for a series of N-

nitrosopiperazine analogs were not available in a consolidated format in the initial search

results. However, the general finding is a positive correlation between mutagenicity in the Ames

test and carcinogenic potency for this class of compounds.[3]

Experimental Protocols
In Vivo Carcinogenicity Studies in Rodents (Based on
OECD Guideline 451)
The "gold standard" for assessing carcinogenic potential is the long-term rodent bioassay.[5]

1. Test System:

Species: Typically conducted in two rodent species, most commonly rats (e.g., Fischer 344)

and mice.[5] Both sexes are used.[5][6]

Group Size: To ensure statistical power, studies should begin with a minimum of 50 animals

per sex per group.[5][7]

2. Dose Selection:

Dose levels are determined from shorter, subchronic toxicity studies.[5]

A minimum of three dose levels plus a concurrent control group are used.[5][6]
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The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose

that does not cause life-threatening toxicity or severe distress.[5]

3. Administration of the Test Substance:

The route of administration should be relevant to potential human exposure. For N-

nitrosamines, oral administration in drinking water or by gavage is common.[5]

Animals are dosed with the test substance daily.[6]

4. Duration of the Study:

The duration is typically a major portion of the animal's lifespan, usually 24 months for rats

and 18-24 months for mice.[6]

5. Observations:

Animals are observed daily for signs of toxicity.

Body weight and food/water consumption are monitored regularly.

At the end of the study, all animals are subjected to a full necropsy, and all organs and

tissues are examined macroscopically and microscopically for the presence of neoplasms.[8]

Ames Bacterial Reverse Mutation Assay (Based on
OECD Guideline 471)
1. Test System:

Bacterial Strains: A set of Salmonella typhimurium strains is used, including those that detect

base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA97).[9]

Metabolic Activation: Since most N-nitrosamines are not directly mutagenic, the assay is

performed with and without a metabolic activation system (S9 fraction). The S9 fraction is

typically derived from the livers of rats or hamsters pre-treated with enzyme-inducing agents

like Aroclor 1254 or phenobarbital.[3][9]

2. Procedure (Pre-incubation Method):
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The test compound, the bacterial culture, and the S9 mix (if used) are incubated together in

a test tube.

After the incubation period, the mixture is mixed with molten top agar and poured onto the

surface of a minimal glucose agar plate.

The plates are incubated at 37°C for 48-72 hours.

3. Data Analysis:

The number of revertant colonies on each plate is counted.

A compound is considered mutagenic if it induces a dose-related increase in the number of

revertants and the increase is reproducible.

Structure-Activity Relationship Insights
The available data, though not exhaustive for a wide range of N-nitrosopiperazine analogs,

allows for the derivation of some key SAR trends:

N-Nitroso Group: The presence of the N-nitroso functional group is the primary structural

alert for the mutagenic and carcinogenic activity of these compounds.

Substitution on the Piperazine Ring:

Methylation: The introduction of a methyl group at the N-4 position (1-methyl-4-

nitrosopiperazine) appears to significantly increase carcinogenic potency compared to the

unsubstituted N-nitrosopiperazine.

Multiple Alkyl Substitutions: The presence of multiple methyl groups, as in 1,2,6-trimethyl-

4-nitrosopiperazine, is associated with high carcinogenic potency.

Dinitrosation: The presence of a second nitroso group (1,4-dinitrosopiperazine) also appears

to enhance carcinogenic potency compared to the mono-nitrosated parent compound.

Visualizing the Path to Toxicity and Assessment
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To better understand the processes involved in N-nitrosopiperazine toxicity and its evaluation,

the following diagrams illustrate the metabolic activation pathway and the general workflow for

carcinogenicity and mutagenicity testing.
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Caption: Metabolic activation of N-nitrosopiperazines.
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Testing Workflow
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Caption: Workflow for carcinogenicity and mutagenicity testing.

In conclusion, the carcinogenic and mutagenic potential of N-nitrosopiperazine compounds is

intricately linked to their chemical structure. Substitutions on the piperazine ring can

significantly modulate their biological activity. A comprehensive understanding of these

structure-activity relationships, derived from robust experimental data, is paramount for the risk

assessment and control of these potentially hazardous impurities in pharmaceuticals and other
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consumer products. Further quantitative studies on a wider range of N-nitrosopiperazine

analogs are warranted to refine these SAR models and enhance their predictive power.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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